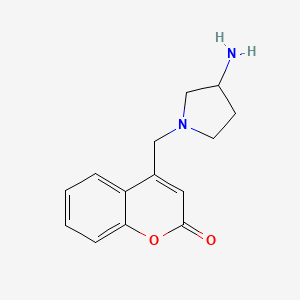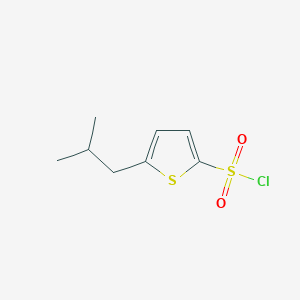
4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The naphthalene moiety attached to the pyrazole ring enhances its aromaticity and potential biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole typically involves the reaction of naphthalene derivatives with appropriate pyrazole precursors. One common method is the cyclization of hydrazones derived from naphthalene aldehydes with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives with different functional groups.
科学研究应用
Chemistry: 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
相似化合物的比较
- 4-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(Naphthalen-1-yl)-1-methyl-1H-pyrazole
- 4-(Naphthalen-1-yl)-1-ethyl-1H-pyrazole
Comparison: Compared to similar compounds, 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the propyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the steric effects of the propyl group can affect the compound’s binding affinity to molecular targets, potentially leading to different biological outcomes.
属性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
4-naphthalen-1-yl-1-propylpyrazole |
InChI |
InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3 |
InChI 键 |
OKJAHAHYMIUQFE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
